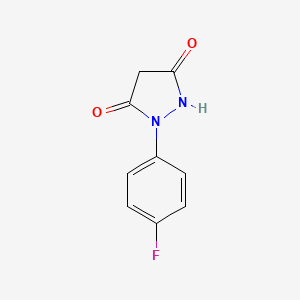
1-(4-Fluorophenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry. The presence of a fluorophenyl group enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)pyrazolidine-3,5-dione can be achieved through several methods. One effective approach involves the use of magnesium (II) acetylacetonate as a catalyst in a water medium. This method is not only efficient but also environmentally friendly . The reaction typically involves the condensation of hydrazine derivatives with appropriate diketones under controlled conditions. Industrial production methods may involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)pyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)pyrazolidine-3,5-dione can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrrolidine-2,5-diones: These compounds have a similar dione structure but differ in the ring system, affecting their chemical and biological properties.
Sulfinpyrazone: A well-known uricosuric agent that shares structural similarities but has different pharmacological effects. The uniqueness of this compound lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7FN2O2 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7FN2O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Clave InChI |
QICFTQDTMGQDER-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NN(C1=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azepan-1-yl[6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B15023610.png)
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone](/img/structure/B15023611.png)
![2-Methoxy-6-(3-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15023612.png)
![1-(4-Hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023615.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15023622.png)
![1-[7-(4-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B15023635.png)
![6-ethoxy-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B15023638.png)
![Furazan-3-carboxylic acid, 4-amino-, [2-(3,4-dimethoxybenzylamino)ethyl]amide](/img/structure/B15023654.png)
![7-(difluoromethyl)-N-(1-methoxypropan-2-yl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15023662.png)
![N-(4-chlorophenyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B15023668.png)
![4-methoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15023677.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023681.png)
![(3E)-3-({1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indol-3-yl}methylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15023691.png)
